![molecular formula C12H17NO3 B13514008 Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate](/img/structure/B13514008.png)
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate is an organic compound with the molecular formula C12H17NO3. It is a derivative of phenol and is characterized by the presence of a tert-butyl ester group and an amino group attached to the phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-hydroxyphenyl)amino]acetate typically involves the esterification of 4-hydroxyaniline with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学的研究の応用
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of tert-butyl 2-[(4-hydroxyphenyl)amino]acetate involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Tert-butyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
- Tert-butyl (4-hydroxyphenyl)carbamate
- 2-Amino-5-tert-butylphenol
Uniqueness
Tert-butyl 2-[(4-hydroxyphenyl)amino]acetate is unique due to the presence of both a phenolic hydroxyl group and an amino group, which confer distinct reactivity and biological activity. Its tert-butyl ester group also enhances its stability and solubility in organic solvents, making it a valuable compound in various applications.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
tert-butyl 2-(4-hydroxyanilino)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)8-13-9-4-6-10(14)7-5-9/h4-7,13-14H,8H2,1-3H3 |
InChIキー |
MBRKMSAFQGFPLV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CNC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



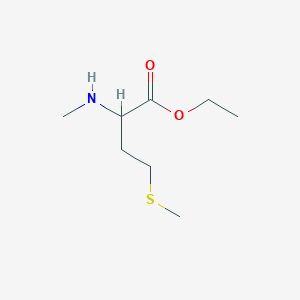
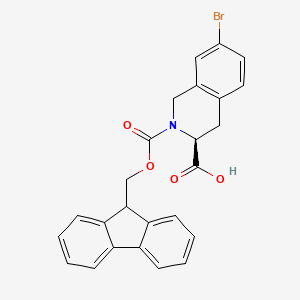
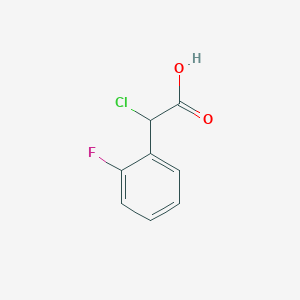
![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)

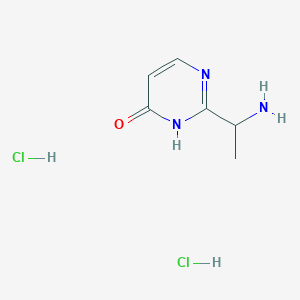
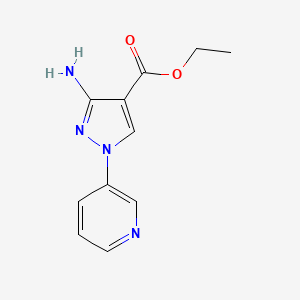
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13513978.png)
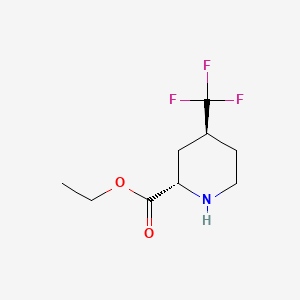
![Methyl 2-[6-(trifluoromethyl)morpholin-3-yl]acetate hydrochloride](/img/structure/B13514001.png)
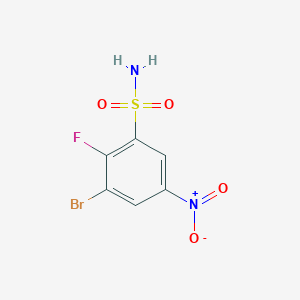

![1H,4H-thiochromeno[4,3-c]pyrazole](/img/structure/B13514027.png)
